![molecular formula C15H13N3O3 B2693409 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide CAS No. 922961-25-9](/img/structure/B2693409.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a kinase inhibitor . Kinase inhibitors are a type of drug that blocks certain proteins called kinases. Kinases help control important functions in cells, including cell signaling, metabolism, division, and survival. Blocking these proteins can help stop cancer cells from growing .
Scientific Research Applications
Synthesis and Derivatives
- N-(Furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine was prepared, leading to derivatives including 1,3,4-oxadiazole (El-Essawy & Rady, 2011).
- Synthesis of various pyrazole derivatives, including 1,3,4-oxadiazole derivatives, has been conducted (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).
Chemical Properties and Reactions
- Studies on 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives revealed insights into thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
- Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, including oxadiazole derivatives, have been explored for their potential as sustainable materials (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).
Biological and Medical Applications
- Certain furan and oxadiazole derivatives have been identified as potent inhibitors of the influenza A H5N1 virus, indicating their potential in antiviral therapies (Yongshi et al., 2017).
- N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been synthesized and evaluated as epidemal growth factor receptor inhibitors and anticancer agents (Lan et al., 2017).
Other Applications
- Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been synthesized for use as insensitive energetic materials (Yu et al., 2017).
- Oxadiazole derivatives have been studied for their antimicrobial properties, showcasing a range of biological activities (Jafari, Mohammadi, Jahanian-Najafabadi, & Hassanzadeh, 2017).
Mechanism of Action
The compound “N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide” is a kinase inhibitor, which means it works by blocking certain proteins called kinases. These proteins are involved in many cellular processes, including cell signaling, metabolism, division, and survival. By blocking these proteins, kinase inhibitors can help stop cancer cells from growing .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-5-6-11(8-10(9)2)14-17-18-15(21-14)16-13(19)12-4-3-7-20-12/h3-8H,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPQOPGOUWPHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B2693326.png)
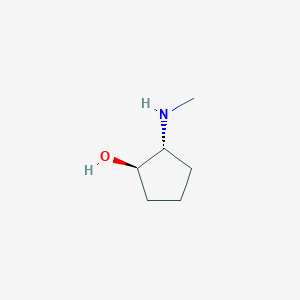
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)
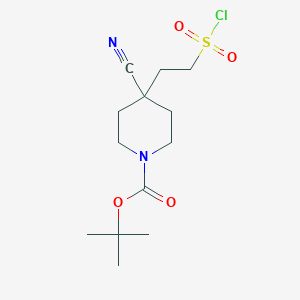
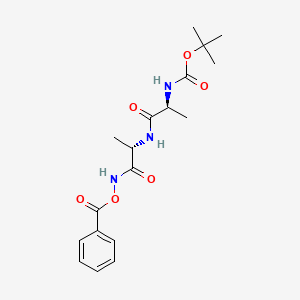
![3-{5-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2693334.png)
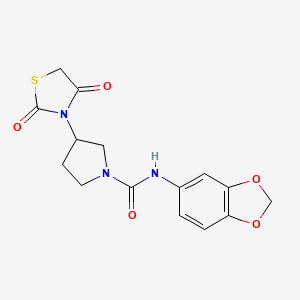
![2-Chloro-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2693336.png)
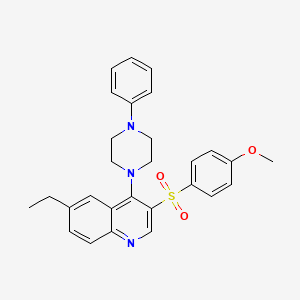

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2693342.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2693343.png)
![2-{[3-(Morpholin-4-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B2693346.png)
![methyl 6-chloro-2-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2693348.png)
